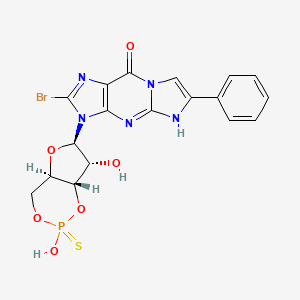

Rp-8-Br-Pet-cgmp(S)

Descripción general

Descripción

Rp-8-Br-Pet-cgmp(S), also known as Rp-8-Br-Pet-cgmp(S), is a useful research compound. Its molecular formula is C18H15BrN5O6PS and its molecular weight is 540.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality Rp-8-Br-Pet-cgmp(S) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Rp-8-Br-Pet-cgmp(S) including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Rp-8-Br-PET-cGMPS is a synthetic analog of cyclic guanosine monophosphate (cGMP) that functions primarily as a selective inhibitor of cGMP-dependent protein kinases (PKG). This compound has garnered attention for its potential therapeutic applications, particularly in the context of retinal degeneration and other conditions involving dysregulated cGMP signaling.

- Chemical Name : 2-Bromo-3,4-dihydro-3-[3,5-O-[(R)-mercaptophosphinylidene]-β-D-ribofuranosyl]-6-phenyl-9H-imidazo[1,2-a]purin-9-one sodium salt

- Molecular Formula : C₁₈H₁₄BrN₅O₆PS · Na

- Molecular Weight : 562.3 g/mol

- Purity : >99% HPLC

- Storage Conditions : -20°C, light-sensitive

Rp-8-Br-PET-cGMPS acts as a competitive and reversible inhibitor of PKG, specifically targeting both PKG Iα and Iβ isoforms. Its design allows it to selectively inhibit retinal cGMP-gated ion channels while remaining resistant to degradation by mammalian phosphodiesterases, thus enhancing its efficacy in experimental settings .

Biological Activity and Target Specificity

Recent studies have revealed that Rp-8-Br-PET-cGMPS interacts with several cGMP-binding proteins. In a detailed investigation using mass spectrometry and affinity chromatography on retinal samples from various murine models (rd1, rd2, and rd10), it was found to bind to seven known cGMP-binding proteins including:

- PKG1β

- PDE1β

- PDE1c

- PDE6α

- PKA1α

Additionally, 28 other proteins were identified as associates, including MAPK1/3. However, it was noted that Rp-8-Br-PET-cGMPS did not alter MAPK1/3 expression or activity in organotypic retinal cultures, indicating a more selective action compared to traditional cGMP analogs .

Case Studies and Research Findings

- Retinal Protection : In models of retinal degeneration, the application of Rp-8-Br-PET-cGMPS showed promising results in reducing photoreceptor cell death. By inhibiting PKG activity, the compound mitigated the pathological elevation of cGMP levels that typically leads to cell death in degenerating retinas .

- Comparative Studies : In comparison with other cGMP analogs like Rp-8-pCPT-cGMPS, Rp-8-Br-PET-cGMPS exhibited significantly higher lipophilicity and membrane permeability, suggesting enhanced bioavailability and potential therapeutic advantages in vivo .

Data Table: Summary of Biological Activity

| Property | Rp-8-Br-PET-cGMPS |

|---|---|

| PKG Inhibition | Yes |

| Interaction with cGMP Proteins | 35 identified (7 primary) |

| Resistance to PDEs | Yes |

| Lipophilicity | High (Log P = 2.83) |

| Membrane Permeability | High |

| Therapeutic Application | Retinal degeneration |

Aplicaciones Científicas De Investigación

Ophthalmic Research

Retinal Protection in Degenerative Diseases

One of the most significant applications of Rp-8-Br-PET-cGMPS is in the treatment of retinal degenerative diseases such as retinitis pigmentosa (RP). Research indicates that elevated levels of cGMP in photoreceptors contribute to cell death through over-activation of PKG. Rp-8-Br-PET-cGMPS selectively inhibits PKG, thereby protecting photoreceptors from degeneration. In studies involving murine models (rd1, rd2, and rd10), affinity chromatography coupled with mass spectrometry identified multiple cGMP-binding proteins associated with Rp-8-Br-PET-cGMPS, including PKG1β and PDE6α, suggesting a targeted mechanism of action within retinal cells .

Table 1: Key Proteins Interacting with Rp-8-Br-PET-cGMPS

| Protein | Function |

|---|---|

| PKG1β | cGMP-dependent protein kinase |

| PDE1β | Phosphodiesterase involved in cGMP hydrolysis |

| PDE6α | Phototransduction in retinal cells |

| PKA1α | Protein kinase A, involved in various signaling pathways |

| MAPK1/3 | Mitogen-activated protein kinases |

Vascular Biology

Role in Vascular Smooth Muscle Cell Function

In vascular biology, Rp-8-Br-PET-cGMPS has been utilized to investigate its effects on vascular smooth muscle cells (VSMCs). Studies have shown that this compound can modulate the activity of cGMP-dependent signaling pathways, influencing processes like cell growth and relaxation responses. For instance, it has been demonstrated that Rp-8-Br-PET-cGMPS inhibits relaxation induced by 8-Br-cGMP in pulmonary veins, indicating its role as a potent PKG inhibitor .

Neuroscience

Impact on Synaptic Transmission

Research has also explored the effects of Rp-8-Br-PET-cGMPS on synaptic transmission. In experiments assessing synaptic activity in hippocampal neurons, the compound was shown to significantly reduce the loading of FM1-43 dye during high-frequency stimulation, suggesting an inhibitory effect on synaptic vesicle release mediated by cGMP signaling pathways .

Case Study 1: Photoreceptor Protection

In a study published in the Journal of Comparative Neurology, researchers examined the protective effects of Rp-8-Br-PET-cGMPS on photoreceptors in murine models of RP. The results indicated that treatment with this compound led to a significant reduction in photoreceptor cell death compared to untreated controls. Notably, Rp-8-Br-PET-cGMPS exhibited greater target specificity than regular cGMP analogs, highlighting its potential as a therapeutic agent for retinal degenerative diseases .

Case Study 2: Vascular Response Modulation

Another study focused on the effects of Rp-8-Br-PET-cGMPS on pulmonary vein relaxation under chronic hypoxic conditions. The findings revealed that while 8-Br-cGMP induced relaxation, this effect was inhibited by Rp-8-Br-PET-cGMPS, demonstrating its role as an effective PKG inhibitor. This suggests potential applications in managing vascular responses under pathological conditions .

Propiedades

IUPAC Name |

3-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-2-bromo-6-phenyl-5H-imidazo[1,2-a]purin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrN5O6PS/c19-17-21-11-14(24(17)16-12(25)13-10(29-16)7-28-31(27,32)30-13)22-18-20-9(6-23(18)15(11)26)8-4-2-1-3-5-8/h1-6,10,12-13,16,25H,7H2,(H,20,22)(H,27,32)/t10-,12-,13-,16-,31?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYADRPTMRXVDJ-QJYCJHSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=C(C(=O)N5C=C(NC5=N4)C6=CC=CC=C6)N=C3Br)O)OP(=S)(O1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrN5O6PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00938213 | |

| Record name | 2-Bromo-3-(2,7-dihydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

540.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

172806-21-2, 172806-20-1 | |

| Record name | 8-Bromo-beta-phenyl-1,N(2)-ethenoguanosine 3',5'-cyclic monophosphorothioate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172806212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DF-003 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0172806201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-3-(2,7-dihydroxy-2-sulfanylidenetetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-6-phenyl-3,4-dihydro-9H-imidazo[1,2-a]purin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00938213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DF-003 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O874Z20U79 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.